Cariporide mesylate

Descripción general

Descripción

El mesilato de cariporide es un inhibidor selectivo de la isoforma 1 del intercambiador sodio-hidrógeno (NHE1). Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de la lesión por isquemia-reperfusión miocárdica y el tratamiento del cáncer. El mesilato de cariporide ha mostrado promesa en la reducción de la muerte celular causada por el estrés oxidativo y se ha investigado por sus propiedades cardioprotectoras y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del mesilato de cariporide implica varios pasos, comenzando con la preparación de la estructura central de benzolguanidina. Los pasos clave incluyen:

Formación del núcleo de benzolguanidina: Esto implica la reacción de un cloruro de benzoilo sustituido con guanidina para formar el intermedio de benzolguanidina.

Introducción del grupo metanosulfonilo: El intermedio de benzolguanidina se hace reaccionar entonces con cloruro de metanosulfonilo en presencia de una base para introducir el grupo metanosulfonilo, lo que da lugar a la formación de mesilato de cariporide.

Métodos de producción industrial

La producción industrial del mesilato de cariporide sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación eficientes y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El mesilato de cariporide experimenta diversas reacciones químicas, entre ellas:

Oxidación: El mesilato de cariporide puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales presentes en el mesilato de cariporide.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean normalmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del mesilato de cariporide, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

- Myocardial Ischemia-Reperfusion Injury : Cariporide has been shown to provide cardioprotection by limiting cell death during ischemic events. Studies indicate that it reduces infarct size and improves left ventricular function post-myocardial infarction (MI) in animal models .

- Congestive Heart Failure : Research demonstrates that cariporide can improve left ventricular morphology and function in heart failure models, significantly reducing left ventricular dilation and enhancing systolic and diastolic functions .

| Study | Findings |

|---|---|

| Bolger et al. (2002) | Cariporide reduced LV dilation and improved function in MI rabbits. |

| Kinugawa et al. (2002) | Significant improvement in systolic/diastolic function post-treatment with cariporide. |

Oncology Applications

- Cancer Treatment : Cariporide's inhibition of NHE1 has been linked to reduced tumor cell proliferation and invasion. It has shown promise in suppressing the invasive capabilities of various cancer cell lines, including squamous cell carcinoma . The compound's ability to regulate pH levels within tumors may hinder their growth and metastatic potential.

| Cancer Type | Effect of Cariporide |

|---|---|

| Tongue Squamous Cell Carcinoma | Reduced hypoxia-mediated invasion . |

| Various Tumors | Inhibition of NHE1 associated with decreased glycolysis and invasiveness . |

Clinical Trials

- EXPEDITION Study : This phase III trial assessed the efficacy of cariporide in preventing myocardial infarction during coronary artery bypass graft surgery. Results showed a reduction in the incidence of myocardial infarction from 18.9% to 14.4% with treatment; however, an increase in mortality was noted due to cerebrovascular events, raising concerns about its clinical use .

| Trial | Outcome |

|---|---|

| EXPEDITION | 16.6% death or MI rate vs. 20.3% in placebo; increased mortality linked to cerebrovascular events . |

Case Studies

- Animal Models : In studies involving rabbits with induced myocardial infarction, cariporide significantly improved left ventricular function as measured by echocardiography and pressure-volume loops, demonstrating its potential as a therapeutic agent for heart failure .

- Human Trials : Although some trials showed promising results regarding myocardial protection, the increased mortality associated with cerebrovascular complications has limited its clinical application .

Mecanismo De Acción

El mesilato de cariporide ejerce sus efectos inhibiendo selectivamente la isoforma 1 del intercambiador sodio-hidrógeno (NHE1). Esta inhibición evita el intercambio de iones sodio por iones hidrógeno, lo que reduce los niveles de sodio intracelular y previene la posterior entrada de iones calcio. Este mecanismo es particularmente importante en el contexto de la lesión por isquemia-reperfusión miocárdica, donde la entrada excesiva de calcio puede provocar la muerte celular. Además, se ha demostrado que la inhibición de NHE1 por el mesilato de cariporide reduce la proliferación e invasión de las células tumorales, lo que lo convierte en un posible agente anticancerígeno .

Comparación Con Compuestos Similares

El mesilato de cariporide es único entre los inhibidores de NHE1 debido a su alta selectividad y potencia. Compuestos similares incluyen:

Amilorida: Un inhibidor de NHE1 menos selectivo con efectos más amplios en otros canales iónicos.

Phx-3: Un inhibidor potente y selectivo de NHE1 con aplicaciones similares en la terapia del cáncer.

Compuesto 9t: Otro inhibidor selectivo de NHE1 con posibles propiedades anticancerígenas

El mesilato de cariporide destaca por su eficacia y perfil de seguridad bien documentados en estudios preclínicos y clínicos .

Actividad Biológica

Cariporide mesylate is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a protein that plays a crucial role in regulating intracellular pH and cellular volume. This compound has been studied extensively for its potential therapeutic applications, particularly in cardiology and oncology. The following sections detail its biological activity, mechanisms of action, clinical implications, and research findings.

Cariporide functions by inhibiting NHE1, which is responsible for the exchange of sodium ions (Na+) for hydrogen ions (H+) across the plasma membrane. By inhibiting this exchanger, cariporide leads to:

- Increased intracellular sodium concentration : This can affect calcium handling in cardiac myocytes, potentially reducing calcium overload during ischemic events.

- Altered pH regulation : Inhibition of NHE1 results in decreased intracellular pH (pHi) and increased extracellular pH (pHe), which can influence tumor microenvironments and cellular behavior in cancer.

Cardioprotective Effects

Cariporide has demonstrated significant cardioprotective effects in various preclinical and clinical studies:

- Myocardial Ischemia-Reperfusion Injury : In animal models, cariporide has been shown to reduce cell death caused by oxidative stress during ischemic events. For instance, it significantly improved left ventricular function and morphology post-myocardial infarction (MI) by reducing inflammation and neurohormonal activation associated with heart failure .

- Clinical Trials : The EXPEDITION trial evaluated cariporide's efficacy in preventing myocardial infarction and death during coronary artery bypass graft surgery. Results indicated a reduction in the incidence of MI from 18.9% to 14.4% with cariporide treatment . However, there was a noted increase in mortality associated with cerebrovascular events, raising concerns about its clinical use .

Summary of Cardiovascular Findings

| Study/Trial | Outcome | Significance |

|---|---|---|

| Bolger et al. | Improved LV function post-MI | P<0.05 |

| EXPEDITION Trial | Reduced MI incidence from 18.9% to 14.4% | P=0.000005 |

| Increased mortality from 1.5% to 2.2% | P=0.02 |

Anticancer Properties

Cariporide's role as an NHE1 inhibitor extends to cancer therapy, where it has shown promise in targeting tumor cells:

- Tumor Microenvironment : Elevated NHE1 activity correlates with increased pHi and decreased pHe in tumors, facilitating cancer cell survival under acidic conditions typical of tumor microenvironments . By inhibiting NHE1, cariporide may disrupt this balance, leading to increased apoptosis in cancer cells.

- Case Studies : Research indicates that cariporide can induce apoptosis in cancer cells overexpressing NHE1, suggesting its potential as an anticancer agent . This effect is particularly relevant in tumors with high metabolic rates that rely on maintaining alkaline intracellular environments for proliferation.

Summary of Oncology Findings

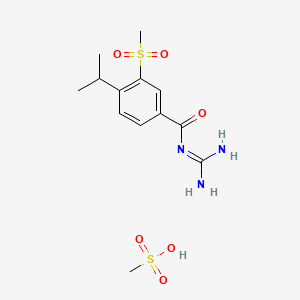

Propiedades

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLQABGYJQJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047344 | |

| Record name | Cariporide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159138-81-5 | |

| Record name | Cariporide mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariporide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARIPORIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0543W2JFRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.